molecular formula C6H2BrClF2 B1362216 1-Bromo-3-chloro-2,4-difluorobenzene CAS No. 201849-13-0

1-Bromo-3-chloro-2,4-difluorobenzene

Cat. No. B1362216
Key on ui cas rn: 201849-13-0
M. Wt: 227.43 g/mol
InChI Key: LVPMWOPCTHLVRH-UHFFFAOYSA-N
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Patent
US06348624B1

Procedure details

To a solution of 19 ml (0.135 mole) of diisopropylarnine in 125 ml of tetrahydroflran (TBF) cooled at −20° C. is added 80 ml of n-butyllithium (1.6 M in hexane). The temperature is raised to 0° C. for 5 minutes and lowered to −78° C. Then 25 g (0.129 mole) of 2,4-difluoro-bromobenzene is then added and the reaction is stirred at −65° C. for 2 hours. Then, 25 ml (0.164 mole) of hexachloroacetone is added and the solution is warmed at room temperature. After evaporation of the solvent, the residue is distilled under vacuum to give the desired product.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[F:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[Br:16].[Cl:17]C(Cl)(Cl)C(C(Cl)(Cl)Cl)=O>C([Li])CCC>[Cl:17][C:14]1[C:9]([F:8])=[C:10]([Br:16])[CH:11]=[CH:12][C:13]=1[F:15]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)Br
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
ClC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction is stirred at −65° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lowered to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution is warmed at room temperature
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1F)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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